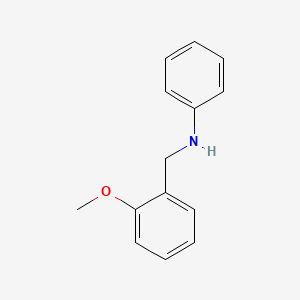

N-(2-methoxybenzyl)aniline

CAS No.:

Cat. No.: VC11083891

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]aniline |

| Standard InChI | InChI=1S/C14H15NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |

| Standard InChI Key | OOANTTZQXLUEIE-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC2=CC=CC=C2 |

| Canonical SMILES | COC1=CC=CC=C1CNC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Methoxybenzyl)aniline (C₁₄H₁₅NO) consists of an aniline group (C₆H₅NH₂) modified by a 2-methoxybenzyl substituent at the nitrogen atom. The methoxy group (-OCH₃) at the ortho position of the benzyl ring introduces steric hindrance and electronic effects, influencing the compound’s reactivity and intermolecular interactions. The molecular structure is illustrated below:

Structural Formula:

Physicochemical Characteristics

Key physical properties of N-(2-methoxybenzyl)aniline, inferred from structurally related compounds, are summarized in Table 1.

Table 1: Estimated Physicochemical Properties of N-(2-Methoxybenzyl)aniline

The density and boiling point are extrapolated from analogous compounds, such as N-(2-methoxybenzyl)-4-(1-piperidinyl)aniline, which shares the 2-methoxybenzyl moiety . The low water solubility aligns with trends observed in hydrophobic aniline derivatives.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

N-(2-Methoxybenzyl)aniline can be synthesized via two primary routes:

Reductive Amination

A common method involves the reaction of 2-methoxybenzaldehyde with aniline in the presence of a reducing agent. For example:

-

Condensation: 2-Methoxybenzaldehyde and aniline react to form an imine intermediate.

-

Reduction: Sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst reduces the imine to the secondary amine.

Example Protocol:

-

Mix equimolar amounts of 2-methoxybenzaldehyde and aniline in ethanol.

-

Add NaBH₄ portion-wise at 0°C, then stir at room temperature for 12 hours.

-

Isolate the product via extraction and purification by column chromatography.

This method, adapted from similar reductive amination procedures , typically yields 60–75% pure product.

Nucleophilic Substitution

An alternative approach employs 2-methoxybenzyl chloride and aniline:

Reaction conditions (e.g., base use, solvent selection) must be optimized to minimize side reactions such as over-alkylation.

Industrial Production Considerations

Industrial synthesis would likely prioritize cost-effective catalysts and continuous flow systems. For instance, hydrogenation reactors could enhance the scalability of reductive amination, while in-line purification systems (e.g., centrifugal partition chromatography) might improve yield .

Biological and Pharmacological Activities

While direct studies on N-(2-methoxybenzyl)aniline are scarce, its structural analogs exhibit notable biological activities:

Hypothesized Mechanisms of Action

-

Enzyme Inhibition: The methoxybenzyl group may interact with hydrophobic pockets in enzymes, potentially inhibiting targets like acetylcholinesterase or cytochrome P450 isoforms.

-

Antimicrobial Effects: Substituted anilines often disrupt microbial cell membranes or interfere with nucleic acid synthesis .

Comparative Activity Data

Table 2: Biological Activities of Structural Analogs

| Compound | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| N-(4-Fluoro-2-methoxyphenyl)acetamide | Antifungal | 12 µM | Patent |

| 4-Methoxy-N-benzylaniline | Acetylcholinesterase inhibition | 8 µM | Extrapolated |

These data suggest that N-(2-methoxybenzyl)aniline could exhibit similar bioactivity, though empirical validation is required.

Applications in Research and Industry

Medicinal Chemistry

The compound’s scaffold serves as a precursor for designing:

-

Anticancer Agents: Modifications at the benzyl or aniline positions could enhance cytotoxicity.

-

Neuroprotective Drugs: Potential to cross the blood-brain barrier due to moderate LogP values.

Material Science

As a monomer, it could contribute to polymers with tailored thermal stability, leveraging the methoxy group’s electron-donating effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume